molecular formula C10H12N2O3 B2693198 Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate CAS No. 2253619-79-1

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate

Cat. No.: B2693198
CAS No.: 2253619-79-1
M. Wt: 208.217
InChI Key: UWDBGLQTVBTWCT-XWEPSHTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest due to its unique structure, which combines a pyrazole ring with a cyclobutane ring, making it a valuable molecule for various chemical and biological studies.

Scientific Research Applications

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate typically involves the reaction of a pyrazole derivative with a cyclobutane carboxylate ester. One common method is the condensation of 3-formylpyrazole with methyl cyclobutane-1-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-carboxypyrazol-1-yl)cyclobutane-1-carboxylate
  • Methyl 3-(3-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate
  • 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylic acid

Uniqueness

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is unique due to its combination of a pyrazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-3-2-8(6-13)11-12/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBGLQTVBTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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